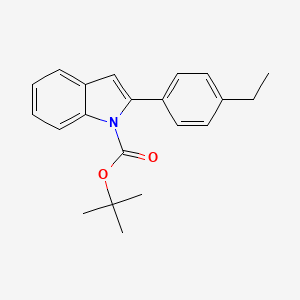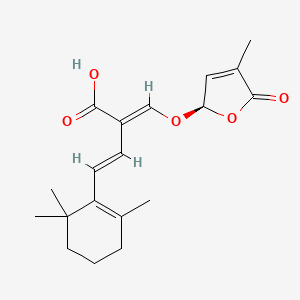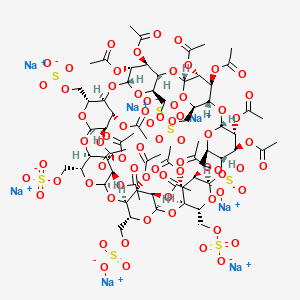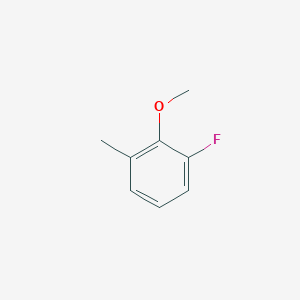![molecular formula C15H13NO2 B12847412 N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide CAS No. 400750-50-7](/img/structure/B12847412.png)
N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of biphenyl derivatives followed by acetamidation. One common method involves the reaction of 4-bromo-1,1’-biphenyl with formamide in the presence of a palladium catalyst to introduce the formyl group. This is followed by the reaction with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(3’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.
Reduction: N-(3’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The acetamide group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide can be compared with other similar compounds such as:
N-(3’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Differing in the position of the formyl group, which can affect its reactivity and biological activity.
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide: Another positional isomer with distinct chemical and physical properties.
N-(3-Biphenylyl)acetamide:
The uniqueness of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
400750-50-7 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-[4-(3-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |
Clé InChI |
QJQWLCFPRIHCEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)

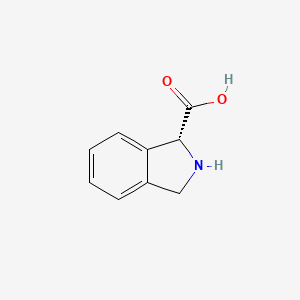
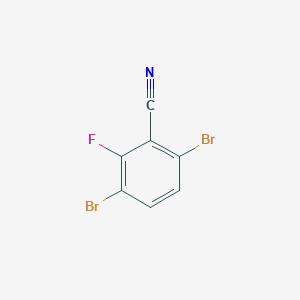
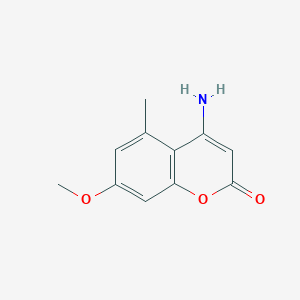
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
